![molecular formula C25H29F4N3O4S B2902979 [4-Fluoro-2-(trifluoromethyl)phenyl](4-{2-methoxy-5-[(3-methylpiperidino)sulfonyl]phenyl}piperazino)methanone CAS No. 924564-95-4](/img/structure/B2902979.png)
[4-Fluoro-2-(trifluoromethyl)phenyl](4-{2-methoxy-5-[(3-methylpiperidino)sulfonyl]phenyl}piperazino)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. For example, the fluorinated phenyl group would likely contribute to the compound’s overall polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the fluorinated phenyl group, the methoxy group, the piperidino group, and the sulfonyl group would all influence how this compound reacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group (-CF3) present in the compound is a common feature in many FDA-approved drugs . This group can significantly affect the pharmacokinetic properties of drugs, such as their metabolic stability, lipophilicity, and bioavailability. The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, where the piperazine moiety is often seen in compounds acting on the central nervous system.
Organic Synthesis and Catalysis
The presence of a phenyl ring with fluorine substitutions makes this compound a candidate for use in organic synthesis and catalysis . It could serve as a building block for synthesizing more complex molecules, especially in the creation of novel polymers or small molecules with potential applications in materials science.
Agrochemical Research
Fluorine-containing compounds like this one have applications in agrochemical research . The compound could be investigated for its use in developing new pesticides or herbicides, where the fluorine atoms could confer enhanced activity or selectivity against specific agricultural pests or weeds.
Neurotransmitter Receptor Research
The piperazine and piperidine moieties are often associated with binding to neurotransmitter receptors . This compound could be used in the study of receptor-ligand interactions, potentially leading to the discovery of new treatments for psychiatric or neurodegenerative diseases.
Imaging Agent Development
Compounds with fluorine atoms are sometimes used in the development of imaging agents for techniques like positron emission tomography (PET) . The fluorine atoms can be labeled with radioactive isotopes, making the compound a potential candidate for use in medical imaging to diagnose or monitor various health conditions.
Material Science
The unique electronic properties of the trifluoromethyl group could make this compound useful in material science research . It could be incorporated into electronic materials, such as semiconductors or conductive polymers, to modify their electrical properties for specific applications.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The -CF3 group, when attached to a tertiary stereogenic center in a hetero aliphatic ring, can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a -cf3 group have been associated with the inhibition of the reverse transcriptase enzyme , which is a key enzyme in the replication of retroviruses.
Pharmacokinetics
The presence of the -cf3 group can potentially influence these properties, as it has been associated with improved drug potency .
Result of Action
Given its potential role in inhibiting the reverse transcriptase enzyme , it can be inferred that it may have antiviral properties.
properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F4N3O4S/c1-17-4-3-9-32(16-17)37(34,35)19-6-8-23(36-2)22(15-19)30-10-12-31(13-11-30)24(33)20-7-5-18(26)14-21(20)25(27,28)29/h5-8,14-15,17H,3-4,9-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVAPARIANLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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